molecular formula C9H10N2O5S B2382435 (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium CAS No. 478042-68-1

(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium

Cat. No.: B2382435
CAS No.: 478042-68-1
M. Wt: 258.25
InChI Key: DDENWOSXLNBNKU-JXMROGBWSA-N
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Description

“Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate” is a chemical compound with the molecular formula C9H10N2O5S . It is also known by other names such as “(E)-2-(benzenesulfonyl)-2-nitroethylideneoxidoazanium” and "Methanamine, N-[2-nitro-2-(phenylsulfonyl)ethylidene]-, N-oxide (9CI)" .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate” are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical databases or literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as melting point, boiling point, solubility, density, and reactivity. Unfortunately, these specific details for “Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate” are not provided in the search results .

Scientific Research Applications

Kinetics of Condensation Reactions

Research by Knoppová et al. (1975) explored the kinetics of condensation of 5-nitrofurfuryl phenyl sulfone with various aldehydes, which is relevant to the study of Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate due to the presence of nitro and sulfonyl groups. They observed that the reaction is second order and its rate constant correlates with the substituent constants (Knoppová, Jurášek, Kovác, & Guttmann, 1975).

Nucleophilic Addition Reactions

Pelkey et al. (1999) studied the nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole, which shares structural similarities with Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate. They found that this compound reacts with various enolates and lithium dimethylcuprate to produce 3-substituted-2-nitroindoles (Pelkey, Barden, & Gribble, 1999).

Synthesis and Spectral Studies

El-Bardan (1992) conducted a study on the synthesis and spectral characteristics of some novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates, which are structurally related to Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate. They explored the relationship between the δ-ppm values of the benzylic protons and the Hammett values of the substituents (El-Bardan, 1992).

Novel Pesticidal Activity

Borys et al. (2012) investigated tribromomethyl phenyl sulfone derivatives, which are relevant due to the presence of a sulfonyl moiety. They synthesized these compounds as potential novel pesticides, exploring their reaction with ammonia, amines, hydrazines, and phenolates to produce various derivatives (Borys, Korzyński, & Ochal, 2012).

Electrocyclic Rearrangement

Bianchi et al. (2003) demonstrated the use of (E,E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene as a precursor for nitro(phenylsulfonyl) derivatives of aromatic and heteroaromatic compounds. This study is relevant due to the similar structural motifs and reactions involved with Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate (Bianchi, Dell'erba, Maccagno, Mugnoli, Novi, Petrillo, Sancassan, & Tavani, 2003).

Electrophilic Trapping by Nitroolefins

Singh et al. (2013) reported that (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a compound structurally similar to Methyl(2-nitro-2-(phenylsulfonyl)ethylidene)ammoniumolate, is an efficient organocatalyst for asymmetric Michael addition reactions. This study highlights the potential catalytic applications of related compounds (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety data sheet for this compound is not available in the search results. Safety data sheets typically provide information on the hazards of a chemical and the necessary precautionary measures .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDENWOSXLNBNKU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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